![molecular formula C22H23N3O B2398387 N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-16-1](/img/structure/B2398387.png)
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom . It is gaining attention due to its diverse pharmacological activities such as anti-inflammatory , antihypertensive , anticancer , and antimalarial .
Synthesis Analysis
A novel series of 1,4-disubstituted 1,2,3-triazole–imidazo[1,2-a]pyrazine conjugates have been synthesized via copper-catalyzed azide–alkyne cycloaddition . Nine novel hybrid compounds were synthesized and characterized by IR and 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antimicrobial Activities
The compound has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which have shown moderate to excellent antimicrobial activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
Antifungal Activities
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Anti-proliferative Efficacy
A series of novel 1,2,3-triazole and isoxazole-linked pyrazole derivatives have been synthesized from pyrazole and triazole/isoxazole scaffolds. The synthesized congeners were evaluated for their anti-proliferative efficacy in four cancer cell lines (MCF7, HEPG2, IMR32, and HELA) .
Anti-tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
X-Ray Crystal Structure Analysis
The compound has been used in the X-ray crystal structure analysis of selected benzimidazole derivatives .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel 1,4-disubstituted 1,2,3-triazole derivatives derived from homopropargyl alcohol backbones .
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
properties
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-9-11-19(12-10-17)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHLHEVJWEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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